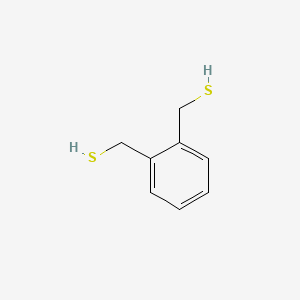

1,2-Benzenedimethanethiol

Descripción

Contextualization within Ortho-Disubstituted Aromatic Dithiols

1,2-Benzenedimethanethiol belongs to the class of aromatic dithiols, which are characterized by two thiol groups attached to a benzene (B151609) ring. Within this class, the positional isomerism (ortho, meta, para) of the thiol-containing substituents significantly influences the molecule's conformation, reactivity, and suitability for specific applications.

The key feature of this compound is the ortho-positioning of the two methanethiol (B179389) groups. This proximity allows the compound to function as an effective chelating agent, capable of binding to metal ions through both sulfur atoms simultaneously to form stable, cyclic coordination complexes. This chelating ability is less pronounced in its meta (1,3-benzenedimethanethiol) and para (1,4-benzenedimethanethiol) isomers, where the greater distance between the thiol groups favors the formation of polymeric coordination networks or bridged complexes. koreascience.kracs.org

Furthermore, the ortho arrangement can lead to reduced steric hindrance in certain reactions compared to more substituted analogs, while still influencing the electronic properties of the aromatic ring. The study of various ortho- and meta-substituted aromatic thiols has shown their effectiveness as redox buffers, capable of increasing the folding rate of disulfide-containing proteins. science.gov

Significance in Contemporary Chemical Science and Engineering

The unique structural attributes of this compound have established its importance in several areas of advanced chemical research and materials science.

Materials Science and Nanotechnology: A significant application of this compound is as a surface ligand for stabilizing colloidal nanocrystals, particularly quantum dots. sigmaaldrich.combiocompare.com Research has demonstrated its use in stabilizing lead sulfide (B99878) (PbS) quantum dots synthesized via an ultrasound-assisted method. nih.gov The thiol groups bind strongly to the surface of the nanocrystals, preventing aggregation and passivating surface defects, which is crucial for maintaining their desired optical and electronic properties. nih.govacs.org This stabilization has enabled the preparation of composite materials, such as attaching PbS nanoparticles to single-walled carbon nanotubes (SWNTs). nih.gov

Molecular Electronics: The field of molecular electronics explores the use of single molecules as electronic components. This compound has been studied for its electron transport properties at the single-molecule level. acs.org By covalently bonding the molecule between two gold electrodes, researchers can measure its conductance. Studies have compared the conductance of benzenedithiol and benzenedimethanethiol, revealing that the latter has a significantly lower conductance value, a finding that contributes to the fundamental understanding of structure-property relationships in molecular wires. acs.org

Organic Synthesis: this compound serves as a valuable precursor in the synthesis of sulfur-containing heterocyclic compounds. For instance, it has been used in the synthesis of 1,3-dihydrobenzo[c]thiophene. sigmaaldrich.combiocompare.com The intramolecular cyclization reactions of ortho-disubstituted aromatic dithiols provide an efficient route to various fused ring systems that are of interest in medicinal chemistry and materials science.

Coordination Chemistry: As a chelating dithiol ligand, this compound is employed in coordination chemistry to form complexes with a variety of transition metals. acs.orgmostwiedzy.pl The resulting metallacycles can exhibit interesting catalytic, electronic, or magnetic properties. The stereochemistry and reactivity of these complexes are directly influenced by the bite angle and flexibility of the dithiol ligand.

The table below provides a summary of key research findings involving this compound.

| Research Area | Finding |

| Nanomaterial Synthesis | Successfully used to stabilize lead sulfide (PbS) quantum dots, enabling the formation of SWNT-PbS composite materials. biocompare.comnih.gov |

| Molecular Electronics | The single-molecule conductance was measured to be 0.0006 G₀ (where G₀ = 2e²/h), demonstrating its insulating nature compared to benzenedithiol. acs.org |

| Organic Synthesis | Employed as a starting material for the synthesis of the heterocyclic compound 1,3-dihydrobenzo[c]thiophene. sigmaaldrich.combiocompare.com |

| Protein Folding | Ortho-substituted aromatic thiols have been shown to be efficient redox buffers that can accelerate the folding of proteins containing disulfide bonds. science.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJWFWSBENPGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961655 | |

| Record name | (1,2-Phenylene)dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41383-84-0, 2388-68-3 | |

| Record name | 1,2-Benzenedimethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041383840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-phenylenedimethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2-Phenylene)dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDIMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4DB7H3QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Benzenedimethanethiol

Established Organic Synthesis Routes to 1,2-Benzenedimethanethiol

The traditional synthesis of this compound typically involves a sequence of reactions starting from readily available aromatic precursors. These routes are well-documented and rely on fundamental organic transformations.

Precursor-Based Synthesis Strategies

A common and established strategy for the synthesis of this compound involves the use of ortho-xylene or its halogenated derivatives as starting materials. A representative pathway begins with the radical bromination of o-xylene (B151617) to produce 1,2-bis(bromomethyl)benzene (B41939). This intermediate is then converted to the target dithiol.

A frequently employed method involves the reaction of the dihalo-precursor, such as 1,2-bis(bromomethyl)benzene or 1,2-bis(chloromethyl)benzene, with a sulfur-containing nucleophile. Thiourea (B124793) is a common and effective reagent for this transformation. The process generally proceeds in two key stages:

Formation of the Isothiouronium Salt: The dihalogenated precursor is reacted with thiourea in a suitable solvent, often an alcohol like ethanol. This reaction proceeds via nucleophilic substitution, where the sulfur atom of thiourea displaces the halide ions, leading to the formation of a bis(isothiouronium) salt.

Hydrolysis to the Dithiol: The intermediate isothiouronium salt is then subjected to hydrolysis under basic conditions, typically using a strong base such as sodium hydroxide (B78521). This step cleaves the isothiouronium groups, yielding the dithiol upon subsequent acidification.

An analogous procedure has been documented for the synthesis of the isomeric 1,3-benzenedimethanethiol (B1202229) from m-xylylene dichloride and thiourea. chemicalbook.com In a typical procedure, m-xylylene dichloride is refluxed with thiourea in water. After cooling, an aqueous solution of sodium hydroxide is added to hydrolyze the intermediate. Subsequent neutralization with an acid, such as hydrochloric acid, yields the final dithiol product. chemicalbook.com A similar approach can be applied to the synthesis of this compound starting from the corresponding ortho-substituted precursor.

The initial precursor, 1,2-bis(bromomethyl)benzene, can be synthesized from o-xylene through a radical bromination reaction, often initiated by light. orgsyn.org It is important to handle this precursor with care as it is a lachrymator. orgsyn.org

| Step | Precursor | Reagents | Intermediate/Product | Key Conditions |

| 1 | o-Xylene | Bromine (Br₂) | 1,2-Bis(bromomethyl)benzene | UV irradiation or radical initiator |

| 2 | 1,2-Bis(halomethyl)benzene | Thiourea | Bis(isothiouronium) salt | Reflux in a suitable solvent (e.g., ethanol, water) |

| 3 | Bis(isothiouronium) salt | Sodium Hydroxide (NaOH), followed by acid (e.g., HCl) | This compound | Basic hydrolysis followed by acidification |

Advanced and Green Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Ultrasound-Assisted Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising green chemistry technique. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net This method offers several advantages, including increased yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. academie-sciences.fr

While a specific, detailed protocol for the ultrasound-assisted synthesis of this compound is not extensively documented in the reviewed literature, the successful application of this technique to the synthesis of other thiols and sulfur-containing heterocycles suggests its potential viability for this compound. For instance, ultrasound has been effectively used in the synthesis of various 1,3,4-oxadiazole-2-thiols and 1,2,4-triazole-3-thiol derivatives. academie-sciences.frbohrium.comnih.gov In these procedures, ultrasound irradiation often leads to significantly reduced reaction times and improved yields compared to traditional methods. academie-sciences.fr

A plausible ultrasound-assisted protocol for the synthesis of this compound could involve the reaction of 1,2-bis(halomethyl)benzene with a sulfur source, such as thiourea or sodium hydrosulfide, in a suitable solvent under ultrasonic irradiation. This approach would likely mirror the established precursor-based routes but with the potential for enhanced efficiency and milder conditions, aligning with the principles of green chemistry. The use of ultrasound could potentially reduce the required temperature and reaction time for both the formation of the isothiouronium salt and its subsequent hydrolysis.

Although this compound has been utilized in the ultrasound-assisted synthesis of lead sulfide (B99878) quantum dots, this represents an application of the compound rather than its synthesis. researchgate.netkisti.re.kr However, the broader success of sonochemistry in synthesizing related sulfur compounds strongly supports its potential as a green alternative for the production of this compound.

Reactivity and Mechanistic Investigations of 1,2 Benzenedimethanethiol

Fundamental Thiol Reactivity of 1,2-Benzenedimethanethiol

The thiol functional groups in this compound exhibit reactivity patterns characteristic of mercaptans, including susceptibility to oxidation and participation in nucleophilic substitution reactions. cymitquimica.comcymitquimica.com

A primary reaction of thiols is their oxidation to form disulfides, and this compound is no exception. cymitquimica.com This transformation typically involves the coupling of two thiol groups to form a disulfide bond (S-S). Due to the proximity of the two thiol groups within the same molecule, this can lead to the formation of cyclic disulfide species. The compound is known to be susceptible to oxidation and is incompatible with strong oxidizing agents. rsc.orgsigmaaldrich.com

In comparative studies, the stability of this compound (1,2-BDMT) has been evaluated against its isomer, 1,4-Benzenedimethanethiol (B89542) (1,4-BDMT), and other common thiols like dithiothreitol (B142953) (DTT) in concentrated trifluoroacetic acid (TFA). The observed order of stability was 1,4-BDMT > 1,2-BDMT > DTT. rsc.org This indicates that while this compound is prone to oxidation, its stability is greater than that of the aliphatic thiol DTT under these specific acidic conditions. rsc.org

The sulfur atom of the thiol group possesses lone pairs of electrons, making this compound an effective nucleophile. cymitquimica.com In a nucleophilic substitution reaction, this electron-rich sulfur atom attacks an electron-deficient center (an electrophile), displacing a leaving group. masterorganicchemistry.combits-pilani.ac.in This reactivity is foundational to its use in constructing more complex molecular architectures.

A notable application of its nucleophilic character is in peptide chemistry. Research has demonstrated a facile peptide macrocyclization strategy based on a fluorine-thiol displacement reaction (FTDR). nih.gov In this process, a benzenedimethanethiol linker, acting as the nucleophile, selectively modifies fluoroacetamide (B1672904) side chains on an unprotected peptide. nih.gov The thiol groups displace the fluorine atoms, forming a stable thioether linkage and effectively "stapling" the peptide into a macrocyclic structure. nih.gov This reaction proceeds efficiently and enhances the alpha-helicity and cellular uptake of the resulting peptides. nih.gov

Table 1: Fluorine-Thiol Displacement Reaction (FTDR) for Peptide Stapling

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Substitution | nih.gov |

| Nucleophile | Benzenedimethanethiol Linker | nih.gov |

| Electrophile | Fluoroacetamide side chains on peptide | nih.gov |

| Key Outcome | Peptide macrocyclization and stapling | nih.gov |

| Advantage | Enhances peptide stability, affinity, and cellular uptake | nih.gov |

Intramolecular Condensation and Heterocyclic Synthesis via this compound

The ortho-disposition of the two methylenethiol groups on the benzene (B151609) ring is ideally suited for intramolecular reactions, where the two reactive centers within the same molecule combine to form a ring. This property makes this compound a valuable precursor for synthesizing sulfur-containing heterocyclic compounds.

One of the well-documented applications of this compound is its use in the synthesis of 1,3-Dihydrobenzo[c]thiophene. sigmaaldrich.combiocompare.comchemicalbook.comlabcompare.com This transformation occurs via an intramolecular condensation reaction. researchgate.net In a study utilizing halide cluster catalysts, it was shown that this compound selectively cyclizes to afford 1,3-Dihydrobenzo[c]thiophene. researchgate.net The reaction involves the formation of a bond between the sulfur of one thiol group and the methylene (B1212753) carbon of the other, with the concurrent elimination of a molecule of hydrogen sulfide (B99878), leading to the stable five-membered heterocyclic ring fused to the benzene ring.

This compound can also be used to synthesize seven-membered heterocyclic rings. It reacts with both aliphatic and aromatic aldehydes in a condensation reaction to form 3-substituted-1,5-dihydro-2,4-benzodithiepine derivatives in high yields. researchgate.net This reaction involves the nucleophilic attack of each thiol group on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to yield the benzodithiepine ring system.

Table 2: Synthesis of 3-Substituted-1,5-dihydro-2,4-benzodithiepines

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Aliphatic Aldehydes | 3-Alkyl-1,5-dihydro-2,4-benzodithiepine | High | researchgate.net |

| This compound | Aromatic Aldehydes | 3-Aryl-1,5-dihydro-2,4-benzodithiepine | High | researchgate.net |

Participation in Click Chemistry Reactions

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for molecular assembly. organic-chemistry.orgwikipedia.org While this compound is not typically associated with the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), its efficient and selective reactivity in certain contexts aligns with the "click" philosophy. pcbiochemres.com

The previously mentioned fluorine-thiol displacement reaction (FTDR) for peptide stapling serves as a prime example of a "click-like" reaction. nih.gov This method provides a facile and robust strategy for peptide macrocyclization. nih.gov It is highly selective for the intended fluoroacetamide side chains, proceeds under mild conditions, and leads to a significant enhancement of the peptide's structural and biological properties. nih.gov This efficiency and specificity in joining molecular building blocks (the dithiol linker and the peptide) embody the core principles of click chemistry. nih.govwikipedia.org

Thiol-ene Reaction Pathways

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol (-SH) group across a carbon-carbon double bond (ene) to form a thioether. wikipedia.orgalfa-chemistry.com This reaction can proceed through two primary mechanistic pathways: free-radical addition and Michael addition. wikipedia.orgalfa-chemistry.com

Free-Radical Addition: This pathway is the most common for the thiol-ene reaction and is typically initiated by light (photochemical initiation), heat, or a radical initiator. wikipedia.orgconicet.gov.ar The process begins with the formation of a thiyl radical from the thiol. This highly reactive species then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org Subsequently, a chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical that can continue the chain reaction. wikipedia.orgconicet.gov.ar Photochemical initiation, often employing photoinitiators like 2,2-dimethoxy-1,2-diphenylethan-1-one (DMPA) or benzophenone (B1666685) (BP) under UV or visible light, provides excellent spatial and temporal control over the reaction. conicet.gov.arresearchgate.net A key advantage of the radical-mediated thiol-ene reaction is its general insensitivity to oxygen, which can inhibit other radical polymerizations. conicet.gov.ar

Michael Addition: Alternatively, the thiol-ene reaction can proceed via a nucleophilic Michael addition pathway, particularly when the alkene is electron-deficient. wikipedia.org This mechanism is catalyzed by a base or a nucleophile, which deprotonates the thiol to form a thiolate anion. The resulting thiolate, a potent nucleophile, then attacks the electron-poor double bond, leading to the formation of a thioether. alfa-chemistry.com Similar to the radical pathway, this also results in an anti-Markovnikov addition product. wikipedia.org

The reactivity of the alkene component plays a crucial role in the kinetics of the thiol-ene reaction. Electron-rich alkenes tend to react more readily with the electrophilic thiyl radical in the free-radical pathway. nih.gov Conversely, electron-poor alkenes are more susceptible to nucleophilic attack by a thiolate in the Michael addition pathway. nih.gov

Thiol-yne Reaction Applications

The thiol-yne reaction, an analogue of the thiol-ene reaction, involves the addition of a thiol to an alkyne. This reaction is also considered a click chemistry process and can be initiated by radical initiators or UV irradiation. wikipedia.org A notable feature of the thiol-yne reaction is the potential for a double addition, where two thiol molecules add across the alkyne, leading to the formation of either a 1,2-disulfide or a 1,1-dithioacetal. wikipedia.org

This reaction has found significant applications in polymer chemistry for the synthesis of various architectures, including linear polymers, dendrimers, star polymers, and polymer networks. wikipedia.orgd-nb.info For instance, the polymerization of dithiols like this compound with diynes can produce sulfur-containing polymers with unique properties. d-nb.info These polymers show promise in applications such as drug-delivery vehicles, high refractive index optical materials, and biomaterials. d-nb.info

In the realm of peptide and protein chemistry, the thiol-yne reaction is utilized for macrocyclization, often referred to as "stapling". nih.gov This technique involves reacting a peptide containing two cysteine residues with a diyne linker. The resulting stapled peptide often exhibits enhanced secondary structure stability. nih.gov This methodology is versatile and can be applied to both synthetic and recombinantly expressed peptides and proteins. nih.gov

Role as a Reagent in Complex Organic Transformations

SNAr Reactions for Peptide Modification

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the modification of peptides and proteins, particularly for the arylation of cysteine residues. nih.gov The high nucleophilicity of the thiol group in cysteine allows for its chemoselective reaction with activated aromatic systems, such as highly fluorinated aromatics. nih.govgoogle.com

This "fluoroaryl-thiol-click" chemistry enables the conjugation of various molecular entities to unprotected peptides under mild conditions. google.comgoogle.com this compound can be employed as a dithiol linker in this context for applications like peptide "stapling" or macrocyclization. google.com In a typical procedure, a peptide containing a perfluoroaryl group is treated with an excess of the dithiol linker in the presence of a base, leading to the formation of a cyclic product. google.com This methodology has been used to create model stapled peptides and heterocoupled peptide systems. google.com

The SNAr reaction of thiols with activated aryl halides is a key strategy for bioconjugation, allowing for the site-specific labeling of proteins and antibodies. nih.govthno.orgthermofisher.com Cysteine, due to its unique nucleophilicity and relatively low abundance, is an ideal target for such modifications. nih.govthno.org This approach has been instrumental in the development of antibody-drug conjugates (ADCs) and other functional biomaterials. thno.orgnih.gov

| Reaction Type | Reagents | Application | Reference |

| Peptide Stapling | Perfluoroaryl-containing peptide, this compound, Base | Synthesis of macrocyclic peptides | google.com |

| Cysteine Arylation | Protein with cysteine residue, Activated aryl halide | Site-specific protein modification, Bioconjugation | nih.govnih.gov |

Coordination Chemistry of 1,2 Benzenedimethanethiol

Ligand Properties and Chelation Behavior

1,2-Benzenedimethanethiol is a notable chelating agent in coordination chemistry, primarily due to the presence of two thiol (-SH) groups positioned on adjacent carbon atoms of a benzene (B151609) ring. This specific arrangement allows it to function as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms simultaneously. libretexts.orgtaylorandfrancis.com The donor atoms in this case are the two sulfur atoms, which, upon deprotonation, form strong coordinate bonds with a metal ion.

As a ligand, this compound is classified as a soft donor, owing to the polarizability of the sulfur atoms. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, soft ligands like this exhibit a strong affinity for soft metal ions such as lead(II), cadmium(II), and mercury(II). nih.gov The resulting metal-sulfur bonds are highly covalent in character.

Formation of Metal-Thiolate Complexes with this compound

Metal-thiolate complexes are formed through the reaction of this compound with a metal salt or precursor. The reaction typically proceeds in a solution and involves the deprotonation of the acidic thiol groups to form thiolate (-S⁻) anions, which then coordinate to the metal center. The deprotonation can be facilitated by a base or can occur upon direct reaction with the metal ion.

The synthesis of these complexes can be achieved through several routes, including salt metathesis and redox reactions. In a typical salt metathesis reaction, an alkali metal salt of this compound would be reacted with a transition metal halide, resulting in the formation of the metal-thiolate complex and an alkali metal halide salt. Redox reactions are also a viable pathway; for instance, a metal in a low oxidation state can be oxidized by the thiol, leading to the formation of the complex and the release of hydrogen gas.

The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 metal-to-ligand ratios, and their coordination geometry (e.g., square planar, tetrahedral) are influenced by the metal ion's size, oxidation state, and electronic configuration. shivajichk.ac.innih.gov

Table 1: Examples of Metal Complexes with this compound and Related Dithiolate Ligands

| Metal Ion | Complex Formula/Type | Coordination Geometry | Research Focus/Finding |

| Nickel(II) | [Ni(bdt)₂]²⁻ (bdt = 1,2-benzenedithiolate) | Square Planar | Studies on electron transfer reactions and relevance to hydrogenase enzyme active sites. |

| Iron | [Fe₂(S₂C₆H₄)₂(CO)₆] | Distorted Octahedral | Model compounds for the active sites of iron-sulfur proteins. |

| Zinc(II) | [Zn(S₂C₆H₄(CH₃)₂)] | Tetrahedral | Investigated for their structural chemistry and relevance to zinc-containing enzymes. |

| Molybdenum(IV) | Mo(S₂C₆H₄)₂ | Distorted Trigonal Prismatic | Studied as catalysts for oxygen atom transfer reactions. |

Applications in Nanomaterial Stabilization and Functionalization

The strong affinity of the sulfur atoms in this compound for metal surfaces makes it an effective capping agent for the stabilization and functionalization of various nanomaterials. The thiol groups can covalently bind to the surface of nanoparticles, preventing their aggregation, controlling their growth during synthesis, and modifying their surface properties for specific applications.

Lead sulfide (B99878) (PbS) quantum dots (QDs) are semiconductor nanocrystals with size-tunable photoluminescence in the near-infrared (NIR) region, making them promising for applications in bio-imaging, telecommunications, and photovoltaics. However, the surface of as-synthesized PbS QDs often contains a high density of defect sites, or "trap states," which can quench their fluorescence and lead to poor stability.

This compound has been demonstrated to be a highly effective ligand for passivating the surface of PbS quantum dots. sigmaaldrich.com The two thiol groups bind to lead atoms on the quantum dot surface, effectively "healing" the surface defects. This bidentate chelation leads to a more robust and complete passivation compared to monodentate thiol ligands. The key benefits of this surface treatment include:

Enhanced Photoluminescence: By eliminating non-radiative recombination pathways associated with surface traps, the photoluminescence quantum yield (PLQY) of the PbS QDs is significantly increased.

Improved Stability: The dithiolate layer forms a protective shell around the quantum dot core, shielding it from oxidation and degradation, thereby enhancing its long-term stability and processability.

Controlled Inter-dot Coupling: The short length of the this compound molecule allows for close packing of the QDs, which can be advantageous for applications requiring efficient charge transport between dots, such as in solar cells.

Table 2: Research Findings on Quantum Dot Stabilization with this compound

| Quantum Dot System | Ligand Treatment | Key Research Finding |

| PbS Quantum Dots | Post-synthetic exchange with this compound | Resulted in a significant increase in photoluminescence quantum yield and improved air stability of the quantum dots. |

| PbS QD Solar Cells | This compound as a crosslinking agent | Enhanced charge carrier mobility and device efficiency by reducing the inter-dot distance and passivating surface states. |

| Colloidal PbS Nanocrystals | Surface treatment with this compound | Demonstrated effective removal of surface trap states, leading to brighter and more stable near-infrared emission. |

Supramolecular Chemistry and Self Assembly of 1,2 Benzenedimethanethiol Systems

Self-Assembled Monolayers (SAMs) of 1,2-Benzenedimethanethiol

Self-assembled monolayers are ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a substrate. The formation of SAMs using organosulfur compounds, especially thiols on noble metal surfaces, is a well-established method for tailoring surface properties. The process is driven by the strong, specific interaction between sulfur and the metal, leading to stable and well-defined interfaces.

The adsorption of thiols onto noble metal surfaces is a chemisorption process. The foundational step involves the cleavage of the S-H bond in the thiol group, followed by the formation of a strong, semi-covalent bond between the sulfur atom (now a thiolate) and the metal surface. sigmaaldrich.com This sulfur-gold interaction is energetically favorable, with a bond strength on the order of 45 kcal/mol, which drives the self-assembly process. sigmaaldrich.com

For dithiols like this compound, the adsorption mechanism can be more complex than for simple alkanethiols. The presence of two thiol groups allows for different binding configurations. Depending on the substrate and deposition conditions, the molecule may bind to the surface through one or both of its sulfur atoms.

On Gold (Au): Studies on the closely related isomer, 1,4-Benzenedimethanethiol (B89542), show that it adsorbs dissociatively, forming a thiolate structure. pradeepresearch.org On gold surfaces, it has been observed to initially bind through one thiol group, leaving the second thiol group extending away from the surface. pradeepresearch.orgnih.gov

On Silver (Ag): On silver, the adsorption of 1,4-Benzenedimethanethiol also proceeds via the loss of thiol protons. However, evidence suggests that the molecule tends to adsorb in a "lying down" configuration, with both sulfur atoms binding to the silver surface. pradeepresearch.orgconicet.gov.ar

On Copper (Cu): The interaction with copper surfaces is more reactive. For 1,4-Benzenedimethanethiol, S-C bond cleavage has been observed to occur even during the initial adsorption phase. conicet.gov.ar This leads to the deposition of sulfur atoms onto the copper surface, passivating it before the intact molecules begin to form a monolayer on this sulfur-rich interface. conicet.gov.ar

The orientation of molecules within a SAM is crucial as it dictates the physical and chemical properties of the resulting surface. For dithiols, a key distinction is made between a "standing-up" phase, where the molecule binds through one thiol and the molecular axis is largely perpendicular to the surface, and a "lying-down" phase, where both thiols bind and the molecule is parallel to the surface. conicet.gov.ar

The final orientation is influenced by factors such as molecular density, substrate type, and deposition conditions. wikipedia.org For the related 1,4-Benzenedimethanethiol on gold and silver, a lying-down phase is typically formed at low exposures. As the surface coverage increases with higher exposure, a transition to a more densely packed, standing-up phase occurs. conicet.gov.ar A potential mechanism for this transition involves a hydrogen exchange reaction between chemisorbed, lying-down molecules and free dithiol molecules in the solution. nih.gov In the standing-up configuration on gold, the benzene (B151609) ring of 1,4-Benzenedimethanethiol is oriented perpendicular to the surface. pradeepresearch.org

The thermal stability of SAMs is a critical parameter for their application in devices that may operate at elevated temperatures. Dithiol monolayers generally exhibit higher thermal stability compared to their alkanethiol counterparts, which is attributed to stronger intermolecular interactions and potentially bidentate binding to the surface.

Research on 1,4-Benzenedimethanethiol monolayers on gold shows they are stable up to 423 K (150 °C), whereas comparable alkanethiol SAMs often desorb below 373 K (100 °C). pradeepresearch.org The desorption process itself can be complex. For 1,4-Benzenedimethanethiol on gold, an increase in temperature causes a structural change where the "standing-up" molecules first adopt a "lying-down" conformation before desorption occurs from this state. pradeepresearch.org On silver, the monolayer is less thermally stable and desorption is more direct. pradeepresearch.org Heating on both gold and silver can also lead to some degree of S-C bond scission, leaving sulfur atoms on the surface. conicet.gov.ar

| Compound | Substrate | Desorption Temperature |

|---|---|---|

| 1,4-Benzenedimethanethiol | Gold | 423 K |

| Alkanethiols (general) | Gold | < 373 K |

Interfacial Reactivity and Surface Functionalization

The ability to modify the surface of a SAM after its formation opens up avenues for creating complex, functional interfaces. For dithiol SAMs in a "standing-up" configuration, the exposed, non-bonded thiol groups provide reactive sites for further chemical transformations.

The free thiol groups at the surface of a benzenedimethanethiol monolayer can readily react with metal ions from a solution. Studies conducted on 1,4-Benzenedimethanethiol SAMs on gold demonstrated this reactivity upon exposure to copper (Cu²⁺) ions. acs.orgpradeepresearch.org

The interaction leads to the disappearance of the free thiol groups, indicating the replacement of the thiol protons with copper ions to form a surface-bound copper thiolate. pradeepresearch.org This reaction can be monitored using surface-sensitive techniques like Surface-Enhanced Raman Spectroscopy (SERS), which detects shifts in the C-S stretching frequency, and X-ray Photoelectron Spectroscopy (XPS), which confirms the presence of copper at the surface. acs.orgpradeepresearch.org This functionalization significantly alters the electrochemical behavior of the interface, with the bound copper ions capable of undergoing reversible redox transformations. acs.orgpradeepresearch.org An important consequence of this metal ion functionalization is a substantial reduction in the thermal stability of the monolayer, suggesting that the reaction at the outer surface affects the chemical binding at the gold-monolayer interface. acs.orgpradeepresearch.org

Role in Molecular Electronics and Nanodevices

A primary driver for research into dithiol molecules is their potential use in molecular electronics. The ability of a single molecule to be wired between two electrodes and transport charge forms the basis of a molecular junction. Dithiols are ideal candidates for this application, as each thiol end-group can form a bond with a metal electrode (typically gold), creating a molecule-electrode linkage.

This compound and its isomers serve as model systems for studying quantum charge transport. The conductance of a single-molecule junction is highly sensitive to the molecule's structure. Experimental studies using techniques to repeatedly form and break molecular junctions have measured the conductance of single molecules. acs.org

A comparison between 1,4-Benzenedithiol (B1229340) and 1,4-Benzenedimethanethiol reveals the significant impact of the methylene (B1212753) (-CH₂-) spacer groups. The insertion of these groups between the benzene ring and the sulfur atoms disrupts the conjugated pi-system of the molecule. This disruption leads to a decrease in the electronic coupling between the molecule and the electrodes, resulting in a significantly lower single-molecule conductance. acs.org While 1,4-Benzenedithiol is a relatively good molecular conductor, 1,4-Benzenedimethanethiol is more resistive. acs.org This tunability through subtle chemical modification makes these molecules valuable for testing fundamental theories of charge transport and for designing molecular components with specific electronic properties. d-nb.info

| Compound | Single-Molecule Conductance (G₀) |

|---|---|

| 1,4-Benzenedithiol | 0.011 G₀ |

| 1,4-Benzenedimethanethiol | 0.0006 G₀ |

Note: G₀ = 2e²/h is the quantum of conductance.

Electron Transport Properties of Molecular Junctions

The electron transport properties of molecular junctions are at the heart of molecular electronics. For this compound, these properties are determined by the intrinsic electronic structure of the molecule and the way it chemically and physically interfaces with the metal electrodes. When a voltage is applied across a molecular junction, electrons tunnel through the molecule from one electrode to the other. The efficiency of this tunneling process is what defines the conductance of the molecule.

The arrangement of the thiol groups on the benzene ring significantly influences the electron transport. In this compound, the close proximity of the two methylene thiol groups can lead to different bonding geometries on the electrode surface compared to its 1,4-isomer. These variations in the microscopic details of the molecular junctions, including the bond angles and the precise binding sites on the gold electrodes, can result in a broadening of the measured conductance values.

Experimental studies have explored the electron transport in benzenedimethanethiol isomers. These investigations typically involve repeatedly forming and breaking thousands of molecular junctions to build a statistical picture of the conductance. The resulting data is often presented as a conductance histogram, where peaks indicate the most probable conductance values for a single-molecule junction.

Single Molecule Conductance Measurements

The conductance of a single molecule is a fundamental quantum property. For this compound, single-molecule conductance has been measured using techniques such as scanning tunneling microscope break junctions (STM-BJ). In these experiments, a gold STM tip is brought into and out of contact with a gold substrate in a solution containing the molecules of interest. As the tip is withdrawn, a single molecule can bridge the gap between the tip and the substrate, forming a molecular junction. The current that flows through this junction at a given voltage provides a measure of its conductance.

Research has directly compared the single-molecule conductance of this compound (1,2-BDMT) with its 1,4-isomer (1,4-BDMT). acs.org These experiments, conducted at room temperature, reveal the influence of the molecular structure on the conductance. acs.org The conductance histograms for this compound show characteristic peaks that represent the most probable conductance values for a single molecule.

A comparative study of benzenedithiol and a benzenedimethanethiol molecule revealed a significant difference in their conductance. The benzenedithiol molecule showed a conductance of 0.011 G₀, while the benzenedimethanethiol molecule had a much lower conductance of 0.0006 G₀, where G₀ is the quantum of conductance (2e²/h). scilit.comresearchgate.netacs.org This highlights the impact of the methylene (-CH₂-) groups, which act as insulating barriers, on the electron transport. The resistance of the benzenedimethanethiol molecular junction was approximately 21 MΩ. acs.org

The table below summarizes the findings from single-molecule conductance measurements for benzenedimethanethiol and a related molecule for comparison.

| Compound Name | Conductance (G₀) | Resistance (MΩ) |

| Benzenedimethanethiol | 0.0006 | ~21 |

| Benzenedithiol | 0.011 | 1.2 |

Note: The data for Benzenedimethanethiol in the table is from a study that did not specify the isomer. However, it provides a valuable reference point for the conductance of this class of molecules.

Catalytic Applications of 1,2 Benzenedimethanethiol and Its Derivatives

Ligand-Based Catalysis

1,2-Benzenedimethanethiol functions as a potent ligand, forming stable complexes with a range of transition metals. The sulfur atoms of the thiol groups act as soft donor sites, readily coordinating to metal centers to create catalysts for various organic transformations. The resulting dithiolato complexes can engage in catalysis directly at the metal center or exhibit cooperative effects where the ligand itself participates in the reaction mechanism.

The reactivity of metal-thiolato complexes is particularly relevant in activation of small molecules like hydrogen (H₂). For instance, bio-inspired trithiolato-diiron-hydride complexes have been shown to catalyze H/D exchange between H₂ and deuterium oxide (D₂O), a process involving the reversible protonation of a terminal thiolate ligand nih.gov. This demonstrates the principle of metal-ligand cooperation, where the thiolato ligand is not merely a spectator but an active participant in the catalytic cycle by facilitating proton transfer nih.gov. Such cooperative effects are crucial in enzymes like [NiFe] hydrogenase, where a metal-bonded cysteinate (a thiolate) facilitates the conversion of H₂ into protons and electrons nih.gov.

Furthermore, metal complexes incorporating dithiol ligands can serve as catalysts for important bond-forming reactions. While specific studies focusing solely on this compound are limited, the reactivity of its isomers and related thiol compounds provides insight into its potential applications. For example, 1,4-benzenedimethanethiol (B89542) has been employed as a nucleophile in the chromium-salen catalyzed asymmetric ring-opening of meso-epoxides, leading to valuable chiral sulfur-containing compounds mdpi.com. Similarly, water-soluble Nickel-Schiff base complexes have proven to be effective catalysts for C–S cross-coupling reactions, which join thiols with aryl or alkyl halides to form thioethers unipr.it. These examples highlight the utility of the thiol functional group in ligand-based catalytic systems for reactions such as C-S coupling and asymmetric synthesis.

Heterogeneous Catalysis Utilizing this compound

Heterogeneous catalysis offers advantages in catalyst separation and recycling. While literature specifically detailing the use of this compound supported on heterogeneous catalysts is limited, the general application of solid acid catalysts for reactions involving thiols is well-established.

Montmorillonite KSF-Catalyzed Reactions

Montmorillonite clays, such as KSF, are versatile and environmentally friendly heterogeneous catalysts for a multitude of organic reactions. These aluminosilicate minerals possess strong acidity, are non-corrosive, inexpensive, and can be easily recovered by simple filtration and reused. The reactions they catalyze are typically carried out under mild conditions, affording high yields and selectivities with a simple work-up procedure.

Montmorillonite KSF has demonstrated significant efficacy in catalyzing reactions involving thiols. Key applications include:

Acylation of Thiols : Montmorillonite K-10 and KSF are highly efficient catalysts for the acetylation of thiols, as well as alcohols, phenols, and amines, using acetic anhydride. rsc.orgresearchgate.net In mixed functional group compounds, these catalysts show selectivity, allowing for the preferential acetylation of hydroxy groups in the presence of thiol groups. rsc.org

Synthesis of Thioethers : Montmorillonite KSF can catalyze the formation of enol thioethers from the reaction of cyclic ketones with thiols or thiophenols. Additionally, a modified KSF-montmorillonite catalyst has been used for the synthesis of organic benzyl sulphides from various aliphatic and aromatic thiols reacting with benzyl chloride, demonstrating the clay's ability to stabilize cationic intermediates. ias.ac.in

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Acetylation | Thiols, Acetic Anhydride | Thioacetates | rsc.orgresearchgate.net |

| Enol Thioether Synthesis | Cyclic Ketones, Thiols/Thiophenols | Alkyl/Arylthioalkenes | |

| Benzyl Sulphide Synthesis | Thiols, Benzyl Chloride | Benzyl Sulphides | ias.ac.in |

Supramolecular Catalysis Concepts

Supramolecular catalysis represents a sophisticated approach where non-covalent interactions are used to construct complex, self-assembled molecular architectures that function as catalysts. rsc.orgnih.gov These systems often mimic the action of enzymes by creating confined microenvironments that can enhance reaction rates, control selectivity, and stabilize reactive intermediates. escholarship.org

Dithiol compounds like this compound are excellent building blocks for constructing such supramolecular structures. Their ability to chelate metal or metalloid centers allows for the programmed self-assembly of discrete, three-dimensional architectures like cages and capsules.

A prominent example involves the use of dynamic covalent chemistry and metalloid-directed self-assembly to create complex cages. Dithiols can react with pnictogen halides (e.g., AsCl₃ or SbCl₃) in a one-pot reaction to cleanly form discrete cryptand structures where two metalloid atoms are bridged by three dithiol ligands. nsf.gov These self-assembled cages are formed under thermodynamic control, which allows for 'proofreading' to avoid the formation of undesired oligomers and polymers. nsf.gov

| Building Blocks | Assembly Strategy | Supramolecular Structure | Reference |

|---|---|---|---|

| Dithiol, PnCl₃ (Pn = As, Sb, Bi) | Metalloid-directed self-assembly | Homometallacryptands (cages) | nsf.gov |

| Dithiol, AsCl₃, SbCl₃/BiCl₃ | Metalloid-directed self-assembly | Heterometallacryptands (cages) | nsf.gov |

The catalytic potential of these systems lies in the unique cavity of the cage. By encapsulating substrates within this confined space, a supramolecular host can accelerate reactions and dictate product selectivity in a manner not possible in bulk solution. nih.gov This concept has been demonstrated in various systems where coordination cages catalyze reactions such as aldehyde reductions and enhance the activity of encapsulated metal catalysts. nih.govbeilstein-journals.org The application of dithiol-based cages in catalysis leverages this principle, where the cage acts as an "artificial enzyme" to control reactivity.

Advanced Spectroscopic and Analytical Characterization of 1,2 Benzenedimethanethiol Systems

Surface-Sensitive Spectroscopic Techniques

The interaction of 1,2-benzenedimethanethiol with surfaces is critical for its application in areas such as molecular electronics and self-assembled monolayers. Surface-sensitive spectroscopic techniques are indispensable for understanding these interactions.

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces. The SERS signal of this compound provides a molecular fingerprint that can reveal details about its adsorption geometry and interaction with the substrate.

When this compound is adsorbed on SERS-active surfaces, such as silver-coated barium titanate beads, a significant enhancement of its Raman signal is observed. nih.gov The intensity of the SERS signal is dependent on the morphology of the silver film. nih.gov For instance, the maximum SERS intensity for thiols on this substrate was achieved at a silver deposition time of 30 minutes, which corresponded to the formation of atomic-scale islands of silver nanoparticles. nih.gov

The SERS spectra of aromatic dithiols are sensitive to the adsorption geometry. For instance, studies on 1,4-benzenedimethanethiol (B89542) (BDMT) on silver and gold surfaces show that the molecule adsorbs with the molecular plane perpendicular to the gold surface, losing one thiol proton, while on silver, it lies flat with the loss of both thiol protons. pradeepresearch.org This difference in orientation is clearly reflected in the SERS spectra by the presence or absence of the S-H stretching mode. pradeepresearch.org

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for characterizing self-assembled monolayers (SAMs) of this compound.

Analysis of the S 2p core level spectrum provides direct evidence of the chemical state of the sulfur atoms. For thiols adsorbed on a gold surface, the S 2p spectrum typically shows a doublet corresponding to the spin-orbit splitting of the 2p level (2p3/2 and 2p1/2). The binding energy of the S 2p3/2 peak for a thiolate species (Au-S-R) is typically observed around 162 eV. nih.gov The absence of a peak around 164 eV, which is characteristic of unbound thiol (S-H), would indicate that the thiol groups have deprotonated and formed a covalent bond with the gold surface. nih.gov

The C 1s spectrum provides information about the carbon atoms in the benzene (B151609) ring and the methylene (B1212753) groups. The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments.

A study on the related molecule 1,4-benzenedimethanethiol on gold and silver surfaces revealed that the molecule adsorbs dissociatively on both surfaces. pradeepresearch.org On gold, the XPS data, in conjunction with SERS, suggested a perpendicular orientation with one free S-H group, while on silver, a flat-lying orientation with both thiol groups binding to the surface was inferred. pradeepresearch.org

Below is a table summarizing typical binding energies observed in XPS analysis of aromatic thiol SAMs on gold.

| Core Level | Functional Group | Typical Binding Energy (eV) |

| Au 4f7/2 | Gold Substrate | 84.0 (Reference) |

| S 2p3/2 | Au-S- (Thiolate) | ~162.0 |

| S 2p3/2 | -S-H (Free Thiol) | ~163.5-164.0 |

| C 1s | C-C/C-H (Aromatic) | ~284.5-285.0 |

| C 1s | C-S | ~285.5-286.0 |

Note: These are approximate values and can vary slightly depending on the specific experimental conditions and molecular environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules within thin films and on surfaces. The technique involves the excitation of a core-level electron to an unoccupied molecular orbital. The absorption intensity of these transitions is dependent on the orientation of the molecule with respect to the polarization of the incident X-ray beam.

For aromatic molecules like this compound, the C K-edge NEXAFS spectrum is characterized by sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The π* orbitals are oriented perpendicular to the plane of the benzene ring, while the σ* orbitals lie within the plane.

By varying the angle of incidence of the polarized X-ray beam and monitoring the intensity of the π* and σ* resonances, the average molecular orientation can be determined. For a SAM of this compound on a surface, if the benzene rings are oriented perpendicular to the surface, the intensity of the π* resonance will be maximized at normal incidence of the X-ray beam. Conversely, if the rings lie flat on the surface, the π* resonance intensity will be maximized at grazing incidence.

While specific NEXAFS studies on this compound are not prevalent in the provided search results, the technique has been widely applied to other aromatic and polymer thin films to determine molecular orientation. scispace.comnist.gov For instance, in studies of poly(p-phenylene terephthalamide), angle-resolved NEXAFS was used to deduce the orientation of the aromatic moieties. scispace.com

Microscopic Characterization of Surface Assemblies

Microscopic techniques provide real-space imaging of the surface morphology and molecular arrangement of this compound assemblies, complementing the spectroscopic data.

Atomic Force Microscopy (AFM) Investigations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the topography of surfaces at the nanoscale. nsf.gov AFM is particularly useful for characterizing the morphology of SAMs, including those formed from this compound.

While specific AFM images of this compound monolayers were not found in the search results, AFM has been extensively used to study various alkanethiol and aromatic thiol SAMs on gold and other substrates. rsc.orgrsc.org These studies have shown that the morphology of the SAM is influenced by factors such as the substrate preparation, deposition time, and the structure of the thiol molecule. For well-ordered SAMs, AFM can reveal molecularly flat terraces separated by steps of the underlying substrate.

Scanning Tunneling Microscopy (STM) Studies

Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can provide atomic-scale images of conductive surfaces. STM is capable of resolving the molecular arrangement within a self-assembled monolayer of this compound on a conductive substrate like gold or platinum.

In-situ STM studies of 1,2-benzenedithiol (B97157) on Pt(111) electrodes have shown that the molecule forms ordered adlattices. nih.gov At low concentrations and negative potentials, a p(2 x 2) ordered structure was observed. nih.gov This structure could be transformed into a (√3 x √3)R30° structure by increasing the potential. nih.gov These findings suggest that the dithiol molecules adsorb strongly to the platinum surface and adopt an upright orientation, with one sulfur atom binding to the surface. nih.gov The triangular shape of the molecules in the STM images suggested a three-fold binding of the sulfur headgroup to the Pt(111) surface. nih.gov

STM has also been used to measure the single-molecule conductance of benzenedimethanethiol. By repeatedly forming and breaking molecular junctions between an STM tip and a substrate, a conductance histogram can be generated. The conductance of a single benzenedimethanethiol molecule covalently bonded to gold electrodes was determined to be 0.0006 G0 (where G0 = 2e2/h). acs.org

The following table summarizes the key findings from STM studies of aromatic dithiols.

| Molecule | Substrate | Observed Structures | Single-Molecule Conductance (G0) |

| 1,2-Benzenedithiol | Pt(111) | p(2 x 2), (√3 x √3)R30° | Not Reported |

| Benzenedimethanethiol | Au | - | 0.0006 |

| Benzenedithiol | Au | - | 0.011 |

Electrochemical Characterization Methods

Electrochemical methods are powerful techniques for probing the redox behavior and interfacial properties of molecules like this compound. These analyses are particularly relevant when the compound is assembled on conductive surfaces, such as gold electrodes, where it can form self-assembled monolayers (SAMs). The electrochemical stability and electron transfer characteristics of such systems are crucial for applications in molecular electronics and sensing. The stability of thiol-based SAMs is confined to a specific electrochemical potential window, outside of which oxidative or reductive desorption can occur. nih.govnsf.govacs.org

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of chemical species. For this compound, CV can be employed to study the oxidation of its thiol (-SH) groups. While detailed CV studies specifically focused on dissolved this compound are not extensively documented in peer-reviewed literature, the expected behavior can be inferred from the well-established electrochemistry of aromatic thiols and related compounds on metal electrodes. currentseparations.comresearchgate.netdtic.mil

The thiol groups of this compound are susceptible to electrochemical oxidation. This process typically involves the transfer of electrons from the thiol to the working electrode, leading to the formation of thiyl radicals. These radicals can then couple to form disulfide bonds. Depending on the conditions, this can result in intramolecular cyclization or intermolecular polymerization, forming a layer on the electrode surface. dtic.mil This oxidation is generally an irreversible electrochemical process. researchgate.netdtic.mil

A CV experiment on this compound would reveal the potential at which this oxidation occurs (the anodic peak potential). The characteristics of this peak—such as its position, height, and shape—provide information about the oxidation process, including whether it is diffusion-controlled or adsorption-related. Studies on similar compounds, such as 1,2-dihydroxy benzene (catechol), show that the electrochemical behavior is highly dependent on factors like pH, electrode material (e.g., gold, platinum, glassy carbon), and scan rate. aascit.org For thiols, the oxidation process often leads to the formation of metal-thiolate adducts on the electrode surface. currentseparations.com The electrochemical oxidation of thiols can also be harnessed for synthetic purposes, for instance, to selectively form disulfides. tue.nlrsc.orgsemanticscholar.org

Table 1: Illustrative Data Obtainable from Cyclic Voltammetry of an Aromatic Thiol This table represents the type of data generated in a typical CV experiment. Specific values for this compound are not available and would need to be determined experimentally.

| Parameter | Description | Example Data Point |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the rate of oxidation of the thiol groups is at its maximum. | +0.85 V vs. Fc+/Fc |

| Anodic Peak Current (ipa) | The maximum current measured during the oxidative scan, related to the concentration and diffusion coefficient of the analyte. | 15 µA |

| Cathodic Peak Potential (Epc) | The potential at which the rate of reduction of the oxidized product is maximal. Often absent or shifted for irreversible processes. | -1.16 V vs. Fc+/Fc (for a subsequent reaction product) |

| Scan Rate (ν) | The rate at which the potential is swept. Affects peak current and can help distinguish between diffusion-controlled and surface-adsorbed processes. | 100 mV/s |

The study of electrochemical gate effects is pertinent to the field of molecular electronics, where individual molecules are used as components in electronic circuits. In this context, this compound has been investigated for its ability to form single-molecule junctions between two gold electrodes. An electrochemical gate is an additional electrode used to apply an electric field to the molecule, potentially modulating its electrical conductance.

However, research has shown that molecules like this compound exhibit a weak or negligible electrochemical gate effect. Studies on single-molecule conductance revealed that while stable molecular junctions could be formed, their electrical conductance was not significantly dependent on the applied gate voltage within the accessible potential window. This lack of a strong gate effect is attributed to factors such as the large energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the screening of the gate's electric field by the metal source and drain electrodes.

Table 2: Summary of Single-Molecule Conductance and Gate Effect Findings

| Compound | Experimental System | Reported Conductance (G0) | Observed Gate Effect |

|---|---|---|---|

| This compound (BDMT) | Single-molecule junction between gold electrodes | 0.0006 G0 | Weak to negligible; conductance does not depend on the electrochemical gate voltage. |

Analytical Method Development and Derivatization Strategies

The quantitative analysis of this compound by chromatographic methods often requires a derivatization step. The two thiol groups in the molecule are polar and contain active hydrogens, which can lead to poor chromatographic performance, such as peak tailing, low volatility for gas chromatography (GC), and weak detectability for high-performance liquid chromatography (HPLC). libretexts.org Derivatization modifies these functional groups to create a new compound (a derivative) with properties more suitable for analysis. mdpi.com

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. libretexts.org For this compound, the active hydrogens on the thiol groups can be replaced using several common strategies.

Silylation: This is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing thiols. The resulting TMS ethers are much more volatile and less polar than the original thiol. libretexts.orgthermofisher.com

Alkylation: This involves replacing the active hydrogens with an alkyl group. For enhanced detection, particularly with an electron capture detector (ECD), halogenated reagents are used. Pentafluorobenzyl bromide (PFB-Br) reacts with thiols to form stable derivatives with excellent chromatographic properties and high sensitivity. libretexts.orgnih.gov

Table 3: Common Derivatization Strategies for GC Analysis of Thiols

| Strategy | Example Reagent | Reaction with Thiol (-SH) | Advantage of Derivative |

|---|---|---|---|

| Silylation | BSTFA | Forms a trimethylsilyl ether (-S-Si(CH3)3) | Increases volatility and thermal stability; good for GC-MS analysis. mdpi.com |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Forms a pentafluorobenzyl ether (-S-CH2C6F5) | Increases volatility; provides high sensitivity for Electron Capture Detection (ECD). libretexts.orgnih.gov |

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is typically performed to enhance the detectability of the analyte by attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag. researchgate.net This is especially useful if the native molecule lacks a strong UV chromophore or does not fluoresce.

UV-Visible Detection: Reagents containing conjugated systems can be attached to the thiol groups. 4,4′-dithiodipyridine (DTDP) reacts with thiols to form a mixed disulfide, releasing a chromophoric pyridine-4-thione molecule that can be quantified. acs.org

Fluorescence Detection: For high sensitivity, fluorescent tags are introduced. Maleimide-based reagents, such as N-(1-pyrenyl)maleimide (NPM) or ThioGlo3, react specifically with thiol groups to form highly fluorescent adducts, allowing for trace-level detection. nih.govnih.gov

Table 4: Common Derivatization Strategies for HPLC Analysis of Thiols

| Strategy | Example Reagent | Principle | Detection Method |

|---|---|---|---|

| UV Tagging | 4,4′-dithiodipyridine (DTDP) | Reacts with the thiol to release a UV-absorbing molecule (pyridine-4-thione). acs.org | UV-Visible Spectroscopy |

| Fluorescence Tagging | ThioGlo3 (a maleimide (B117702) derivative) | Reacts with the thiol group to form a stable, highly fluorescent adduct. nih.gov | Fluorescence Detection |

| Fluorescence Tagging | o-Phthalaldehyde (OPA) (with a primary amine) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. libretexts.org (Applicable if analyzing alongside amino compounds). | Fluorescence Detection |

Theoretical and Computational Studies of 1,2 Benzenedimethanethiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, adsorption energies, and electronic properties of molecules like 1,2-benzenedimethanethiol interacting with substrates.

The interaction between the thiol anchor groups of this compound and metal surfaces, typically gold (Au), is fundamental to its application in molecular electronics. DFT calculations are essential for determining the most stable adsorption configurations and their corresponding binding energies.

While specific DFT studies for the 1,2-isomer are not prominently available, extensive research on the closely related 1,3-benzenedimethanethiol (B1202229) (m-BDMT) on Au(111) surfaces provides valuable insights. A theoretical study of m-BDMT adsorption on a planar Au(111) surface explored several configurations where both sulfur atoms bind to the substrate. nih.gov The calculations revealed that the adsorption energy is highly dependent on the molecular conformation (sin or anti) and the structure of the gold surface (planar vs. reconstructed with adatoms). nih.gov

In the case of m-BDMT, the sin conformer, where the thiol groups are oriented on the same side relative to the ring, was found to have an adsorption energy of -63.5 kcal/mol on a clean Au(111) surface. nih.gov When the molecule was coordinated to a single gold adatom, a configuration that has gained consensus for thiol adsorption, the adsorption energy was calculated to be -68.9 kcal/mol. nih.gov These energies reflect the formation of strong sulfur-gold bonds. For the 1,2-isomer, it is anticipated that steric hindrance between the adjacent mercaptomethyl groups could influence the optimal binding geometry and energy, potentially favoring specific tilted configurations to minimize repulsion.

General studies on alkanethiols and benzenethiols have established that the sulfur atom preferentially binds to high-coordination sites on the gold surface, such as the bridge or hollow sites. unl.edudb-thueringen.de For benzenethiolate (B8638828) on Au(111), the fcc-bridge site is one of the most stable, with a calculated adsorption energy of 1.95 eV. unl.edu The final configuration of this compound would involve a balance between the strong S-Au bond formation and the intramolecular steric constraints.

| Conformer | Substrate Configuration | Adsorption Energy (kcal/mol) |

|---|---|---|

| sin-m-BDMT | Clean Au(111) | -63.5 nih.gov |

| anti-m-BDMT | Clean Au(111) | -61.0 nih.gov |

| sin-m-BDMT | On Au Adatom | -68.9 nih.gov |

The electronic structure of a molecule, particularly the energies and spatial distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its chemical reactivity and charge transport properties. DFT is the standard method for calculating these properties. windows.netnih.gov

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required to excite an electron from the ground state. nih.govyoutube.com A smaller gap generally corresponds to higher chemical reactivity and lower stability. windows.netyoutube.com For molecules used in electronic junctions, the alignment of these frontier orbitals with the Fermi level of the metal electrodes determines the conductance mechanism and efficiency.

While specific DFT calculations detailing the HOMO-LUMO gap for gas-phase this compound were not found in the surveyed literature, studies on the analogous 1,4-benzenedithiol (B1229340) provide a useful comparison. Unscaled DFT calculations tend to underestimate the HOMO-LUMO gap, while Hartree-Fock methods often overestimate it. unl.edu For 1,4-benzenedithiol, DFT calculations with the B3LYP functional resulted in a HOMO-LUMO gap that was significantly smaller than the experimentally observed value of 7.8 eV, highlighting the need for careful methodology or scaling. unl.edu

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene (B151609) ring and the sulfur lone pairs. The LUMO is likely to be a π*-antibonding orbital. The precise energies and their gap would be influenced by the molecule's conformation, which dictates the degree of orbital overlap.

Non-Equilibrium Green's Function (NEGF) Approaches for Transport Properties

To theoretically predict the electrical conductance of a single-molecule junction, DFT is often combined with the Non-Equilibrium Green's Function (NEGF) formalism. This approach models the entire system—molecule, electrodes, and their coupling—to calculate the flow of electrons under an applied voltage bias. researchgate.netyoutube.com

The central quantity calculated in the NEGF method is the transmission function, T(E), which describes the probability that an electron with energy E will travel from one electrode to the other through the molecule. youtube.com The zero-bias conductance is directly proportional to the value of the transmission function at the Fermi energy of the electrodes. nih.gov

Experimental measurements have been performed on benzenedimethanethiol junctions, providing a target for theoretical validation. By repeatedly forming and breaking gold point contacts in a solution containing the molecule, the conductance of a single-molecule junction was identified. For benzenedimethanethiol, a conductance value of 0.0006 G₀ (where G₀ = 2e²/h is the quantum of conductance) has been reported. researchgate.netresearchgate.net This value is notably lower than that of benzenedithiol (0.011 G₀), which is attributed to the methylene (B1212753) (-CH₂-) spacer groups that disrupt the π-conjugation between the benzene ring and the sulfur atoms, thereby reducing the electronic coupling to the electrodes. researchgate.net

NEGF-DFT calculations for similar molecules, such as 1,4-benzenedithiolate, show that conductance is typically dominated by transport through the HOMO. researchgate.net The transmission function exhibits a peak corresponding to this molecular orbital, and the magnitude of the conductance depends on how close this peak is to the electrode's Fermi level. For this compound, the transmission peak associated with the HOMO is expected to be located significantly below the Fermi level, resulting in the observed low conductance.

Molecular Dynamics and Mechanical Property Simulations

Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems, providing insights into their mechanical properties, conformational changes, and the dynamics of processes like the stretching of a molecular junction. When combined with quantum transport calculations, MD can reveal the intricate relationship between a junction's geometry and its electrical conductance.

The process of pulling a molecular junction apart, as is done in mechanically controlled break junction (MCBJ) or scanning tunneling microscope break junction (STM-BJ) experiments, can be simulated theoretically. These simulations track the changes in the system's total energy and conductance as the distance between the electrodes increases.

Detailed first-principles simulations on the analogous 1,4-benzenedithiol (BDT) junction provide a clear picture of this process. mdpi.com As the junction is stretched, the molecule does not simply elongate; instead, the strain is often accommodated by the extraction of gold atoms from the electrode surfaces, forming a monoatomic gold chain that connects the molecule to the bulk electrode. mdpi.com This process leads to distinct regions of stability and corresponding changes in conductance.

The simulations show that as the electrode separation increases, the total energy of the junction rises, indicating the applied mechanical work. mdpi.com The conductance, however, does not change monotonically. Initially, as the junction is stretched from its most stable configuration, the conductance may remain relatively constant or decrease slightly. mdpi.com However, a common feature observed in simulations of dithiolbenzene junctions is a sudden increase in conductance just before the junction breaks. mdpi.com This counterintuitive rise is attributed to the shifting of the molecule's HOMO level closer to the Fermi energy of the electrodes as the S-Au bonds are strained. This shift brings the primary transport channel into resonance, leading to a temporary surge in conductance before the bond ultimately ruptures and the conductance drops to zero. mdpi.com

Driven dynamics simulations have also identified different bond rupture scenarios. The junction can break either at the Au-Au bond within the pulled atomic chain or at the S-Au anchor bond, with each pathway having a distinct breaking force. For a BDT junction, these forces have been calculated to be approximately 1.5 nN for Au-Au rupture and 2.0 nN for Au-S rupture.

| Contact Separation (Å) | Relative Total Energy (eV) | Conductance (G₀) | Junction State |

|---|---|---|---|

| 7.0 | 0.05 | ~0.01 | Stable mdpi.com |

| 8.0 | 0.00 | ~0.01 | Most Stable mdpi.com |

| 9.0 | 0.20 | ~0.01 | Stable mdpi.com |

| 10.0 | 0.55 | ~0.01 | Stable mdpi.com |

| 10.5 | 1.00 | ~0.05 | Metastable / Conductance Rise mdpi.com |

| 11.0 | 1.10 | ~0.08 | Metastable / Pre-rupture mdpi.com |

Comparative Research with Isomeric Benzenedimethanethiols

Distinctive Reactivity Profiles of Ortho-, Meta-, and Para-Isomers

The spatial arrangement of the thiol functionalities is a critical determinant of the isomers' reactivity, particularly in coordination chemistry and electrophilic aromatic substitution.

A primary distinction lies in their interaction with metal ions. The ortho-isomer, 1,2-benzenedimethanethiol, is an exceptional chelating agent. pharmacy180.com The proximity of the two thiol groups allows them to bind simultaneously to a single metal ion, forming a stable, five-membered chelate ring. libretexts.org This phenomenon, known as the chelate effect, results in significantly more stable metal complexes compared to those formed with monodentate ligands. pharmacy180.comlibretexts.org This behavior is analogous to other well-known bidentate ligands like ethylenediamine. libretexts.orgscienceinfo.com